Piperidine-1-valeronitrile

Catalog No.
S704070
CAS No.
4734-49-0
M.F
C10H18N2
M. Wt
166.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidine-1-valeronitrile

CAS Number

4734-49-0

Product Name

Piperidine-1-valeronitrile

IUPAC Name

5-piperidin-1-ylpentanenitrile

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C10H18N2/c11-7-3-1-4-8-12-9-5-2-6-10-12/h1-6,8-10H2

InChI Key

FDSRLFIEZWQEEU-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCCC#N

Canonical SMILES

C1CCN(CC1)CCCCC#N

Piperidine-1-valeronitrile is a chemical compound with the molecular formula C10H18N2C_{10}H_{18}N_{2} and a molecular weight of approximately 178.26 g/mol. This compound features a piperidine ring, which is a six-membered saturated heterocyclic structure containing one nitrogen atom, and a valeronitrile side chain, which consists of a five-carbon chain terminated by a nitrile group. The compound is known for its potential applications in organic synthesis and medicinal chemistry.

There is no current information available regarding the mechanism of action of piperidine-1-valeronitrile.

  • The nitrile group can be mildly toxic and should be handled with care.
  • The piperidine ring might exhibit similar properties to other piperidine derivatives, some of which can be irritating or corrosive.
, including:

  • Knoevenagel Condensation: This reaction involves the formation of carbon-carbon bonds between an aldehyde and a compound containing an active hydrogen atom, leading to the formation of α,β-unsaturated carbonyl compounds.
  • Mannich Reaction: This three-component reaction combines an amine, formaldehyde, and a ketone or aldehyde to produce β-amino carbonyl compounds.
  • Reductive Amination: This process involves the reaction of an aldehyde or ketone with an amine in the presence of reducing agents to form amines.

These reactions highlight the versatility of piperidine-1-valeronitrile in organic synthesis, allowing for the generation of various derivatives and complex molecules .

Piperidine-1-valeronitrile exhibits notable biological activities, primarily due to its piperidine structure. Compounds containing piperidine rings are often explored for their pharmacological properties, including:

  • Antidepressant Effects: Some studies suggest that piperidine derivatives may exhibit antidepressant-like activity.
  • Antimicrobial Properties: Certain piperidine compounds have shown effectiveness against various bacterial strains.
  • Neuroprotective Effects: Research indicates potential neuroprotective properties, making it relevant in studies related to neurodegenerative diseases.

The specific biological activity of piperidine-1-valeronitrile requires further investigation to fully understand its therapeutic potential .

Piperidine-1-valeronitrile can be synthesized through several methods:

  • Knoevenagel Condensation: Involves the reaction of a piperidine derivative with an appropriate aldehyde and malononitrile.
  • Mannich Reaction: Combines piperidine with formaldehyde and valeronitrile under acidic conditions.
  • Reductive Amination: Utilizes valeronitrile and piperidine in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride.

These methods allow for the efficient production of piperidine-1-valeronitrile with varying yields depending on the conditions used .

Piperidine-1-valeronitrile has several applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for potential use in drug development due to their biological activities.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
  • Chemical Research: Used in studies investigating reaction mechanisms involving piperidine-based compounds.

The compound's unique structure makes it valuable for developing new chemical entities with desired properties .

Interaction studies involving piperidine-1-valeronitrile focus on its behavior in biological systems:

  • Enzyme Inhibition: Investigations into how it may inhibit specific enzymes relevant to disease pathways.
  • Receptor Binding Affinity: Studies assessing its binding affinity to various receptors can provide insights into its pharmacological profile.

These studies are crucial for understanding how piperidine-1-valeronitrile interacts at the molecular level within biological systems .

Piperidine-1-valeronitrile shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
PiperidineSaturated heterocycleBasic nitrogen atom
ValeronitrileLinear nitrileFive-carbon chain
4-PiperidoneSaturated heterocycleKetone functional group
N-MethylpiperidineSaturated heterocycleMethyl substitution on nitrogen

Uniqueness

Piperidine-1-valeronitrile is unique due to the combination of both a nitrile functional group and a five-carbon chain attached to the piperidine ring. This configuration may influence its biological activity and reactivity compared to other similar compounds, making it a subject of interest in synthetic chemistry and pharmacology .

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

4734-49-0

Wikipedia

Piperidine-1-valeronitrile

Dates

Last modified: 08-15-2023

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